Trioxsalen

Descripción general

Descripción

Trioxsalen, también conocido como trimetilpsoralen, es una furanocumarina y un derivado de psoralen. Se obtiene principalmente de varias plantas, principalmente Psoralea corylifolia. El this compound es conocido por sus propiedades fotosensibilizantes, lo que significa que puede hacer que la piel sea más sensible a la luz ultravioleta. Este compuesto se utiliza junto con la luz ultravioleta A para el tratamiento de afecciones de la piel como el vitiligo y el eccema de las manos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El trioxsalen se puede sintetizar a través de varias rutas químicas. Un método común implica la ciclización de precursores apropiados en condiciones controladas. La síntesis normalmente implica el uso de reactivos como metanol y tetrahidrofurano, y la reacción se monitoriza mediante técnicas como la cromatografía líquida de alta resolución (HPLC) .

Métodos de producción industrial

En entornos industriales, el this compound se produce optimizando las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso implica el uso de reactores a gran escala y un control preciso de la temperatura y el pH. El producto final se purifica mediante técnicas cromatográficas para cumplir con los estándares requeridos .

Análisis De Reacciones Químicas

Tipos de reacciones

El trioxsalen experimenta varios tipos de reacciones químicas, que incluyen:

Fotoactivación: Cuando se expone a la luz ultravioleta A, el this compound se activa y puede formar enlaces cruzados entre cadenas en el ADN.

Oxidación y reducción: El this compound puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes en comparación con sus propiedades de fotoactivación.

Reactivos y condiciones comunes

Fotoactivación: La luz ultravioleta A es el principal reactivo utilizado para activar el this compound.

Oxidación y reducción: Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.

Principales productos formados

El principal producto formado a partir de la fotoactivación del this compound son los enlaces cruzados entre cadenas de ADN, que pueden provocar la muerte celular programada si no son reparados por los mecanismos celulares .

Aplicaciones Científicas De Investigación

Phototherapy for Skin Disorders

Psoriasis and Vitiligo Treatment

Trioxsalen is extensively used in photochemotherapy for skin conditions like psoriasis and vitiligo. It enhances skin sensitivity to ultraviolet (UV) light, facilitating pigmentation and healing processes.

- Mechanism : When exposed to UVA light, this compound intercalates into DNA, leading to cross-linking that promotes cellular repair and pigmentation.

- Case Study : A study compared the effectiveness of this compound baths with oral methoxsalen in treating chronic plaque psoriasis. Results indicated that 75% of patients treated with this compound baths achieved excellent or good clearing of lesions, similar to the 77% success rate observed with oral methoxsalen .

| Treatment Method | Excellent/Good Clearing | Number of Patients | Follow-Up Relapse Rate |

|---|---|---|---|

| This compound Bath PUVA | 75% | 56 | 61% |

| Oral Methoxsalen PUVA | 77% | 48 | 58% |

DNA Research

Cross-Linking Agent

In molecular biology, this compound is employed as a cross-linking agent to study DNA interactions and repair mechanisms.

- Research Findings : this compound's ability to form covalent bonds with DNA allows researchers to investigate the effects of DNA damage and the efficacy of repair mechanisms. This application is crucial for understanding genetic diseases and developing targeted therapies.

Pharmaceutical Development

Photochemical Activation

This compound plays a significant role in the formulation of drugs that require photochemical activation.

- Applications : It is used in developing photodynamic therapy agents that target specific tissues or cells using light activation. This targeted approach minimizes systemic side effects often associated with traditional therapies .

Cosmetic Applications

Skin Rejuvenation

The compound is incorporated into cosmetic formulations aimed at skin rejuvenation due to its ability to promote cellular turnover and repair.

- Benefits : this compound enhances skin texture and tone by stimulating melanin production when combined with UV exposure, making it a popular ingredient in anti-aging products.

Research in Cancer Treatment

Photodynamic Therapy

This compound is being explored for its potential use in photodynamic therapy for cancer treatment.

Mecanismo De Acción

El trioxsalen ejerce sus efectos principalmente a través de la fotoactivación. Cuando se expone a la luz ultravioleta A, forma enlaces cruzados entre cadenas en el ADN, inhibiendo la síntesis de ADN y la división celular. Esto puede provocar daño celular y muerte celular programada a menos que sea reparado por los mecanismos celulares. Los objetivos moleculares del this compound incluyen el ADN, donde forma enlaces covalentes, lo que lleva a la inhibición de la transcripción y la replicación .

Comparación Con Compuestos Similares

El trioxsalen se compara con otros derivados de psoralen como:

Psoralen: Al igual que el this compound, el psoralen se utiliza en fototerapia para afecciones de la piel.

Metoxsalen: Otro derivado de psoralen utilizado en fototerapia.

Lista de compuestos similares

- Psoralen

- Metoxsalen

- Bergapten

- Xanthotoxin

El this compound destaca por su mayor eficiencia en la fotosensibilización y su capacidad para formar enlaces cruzados de ADN estables, lo que lo convierte en un compuesto valioso tanto en aplicaciones médicas como de investigación .

Actividad Biológica

Trioxsalen (TRX), a derivative of psoralen, is a 4,5',8-trimethylated compound that exhibits notable biological activities, particularly when exposed to UVA light. It has been primarily studied for its potential therapeutic applications, including its role as a phototherapeutic agent in dermatology and its anti-inflammatory properties.

This compound operates through several mechanisms, particularly its ability to form covalent bonds with DNA upon UVA irradiation. This interaction can lead to the formation of DNA cross-links, which are crucial in phototherapy for conditions such as psoriasis and vitiligo. The compound's lipoxygenase inhibitory activity also contributes to its anti-inflammatory effects.

Lipoxygenase Inhibition

Recent studies have demonstrated that certain derivatives of this compound exhibit significant lipoxygenase inhibitory activity. For instance, TRX derivative 3 has an IC50 value of 9.4 µM, indicating potent inhibition of lipoxygenase enzymes involved in inflammatory processes . The ability to inhibit lipid peroxidation was also observed across various TRX derivatives, with inhibition rates ranging from 35% to 91% .

Table 1: Inhibitory Activity of this compound Derivatives on Lipoxygenase

| Compound | IC50 (µM) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| This compound | Not specified | Not specified |

| TRX Derivative 1 | Not specified | Not specified |

| TRX Derivative 2 | Not specified | Not specified |

| TRX Derivative 3 | 9.4 | Highest observed (91%) |

Antioxidant Properties

This compound derivatives have been evaluated for their antioxidant capabilities using the DPPH free radical scavenging assay. Most derivatives displayed low antioxidant activity (0-14%), except for one hydroxamic acid derivative that showed comparable activity to butylated hydroxytoluene (BHT) .

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has been substantiated through in vivo studies. For example, TRX derivative 3 demonstrated efficacy similar to indomethacin in reducing rat paw edema induced by carrageenan, highlighting its potential as an anti-inflammatory agent .

Clinical Applications

This compound is primarily utilized in phototherapy for skin disorders. Its application includes:

- Psoriasis Treatment : Used in combination with UVA light to reduce skin plaques.

- Vitiligo Management : Helps repigment depigmented skin areas.

- Dermatological Research : Acts as a tool for studying DNA damage and repair mechanisms due to its ability to conjugate with dyes for visualization purposes .

Case Studies and Research Findings

A notable study published in Pharmacology explored the effects of various this compound derivatives on lipoxygenase activity and lipid peroxidation. The findings suggest that structural modifications can enhance biological activity, paving the way for the development of more effective therapeutic agents .

Summary of Research Findings

- Inhibition of Lipoxygenase : Certain derivatives show significant inhibitory effects.

- Antioxidant Activity : Limited effectiveness, with one derivative showing promising results.

- Anti-Inflammatory Properties : Comparable efficacy to established anti-inflammatory drugs.

- Phototherapeutic Applications : Effective in treating skin conditions under UVA exposure.

Propiedades

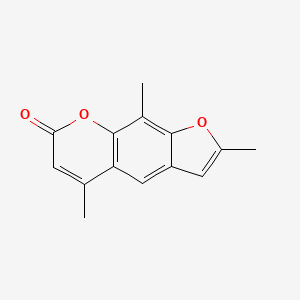

IUPAC Name |

2,5,9-trimethylfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-10(6-11(7)14)5-8(2)16-13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHHVULEAZTJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023716 | |

| Record name | Trioxsalen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trioxsalen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

After photoactivation it creates interstrand cross-links in DNA, which can cause programmed cell death. | |

| Record name | Trioxsalen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3902-71-4 | |

| Record name | Trimethylpsoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3902-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioxsalen [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003902714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioxsalen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trioxsalen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trioxsalen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trioxsalen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioxysalen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIOXSALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6UY8OV51T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trioxsalen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.